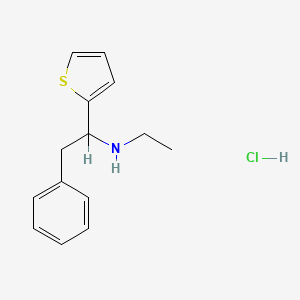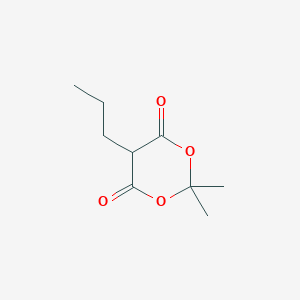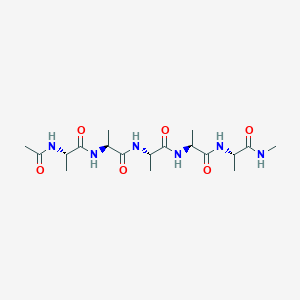
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C8H8BrCl2O4S2 It is a derivative of benzene, featuring a bromoethyl group and two sulfonyl chloride groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride typically involves the following steps:
Sulfonation: The sulfonyl chloride groups are introduced by sulfonating the brominated product with chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent like phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride groups can be replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 4-(2-Hydroxyethyl)benzene-1,3-disulfonyl dichloride or 4-(2-Aminoethyl)benzene-1,3-disulfonyl dichloride.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives of the compound.
Scientific Research Applications
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The sulfonyl chloride groups can participate in electrophilic aromatic substitution, allowing for further chemical modifications. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)benzene-1,3-disulfonyl dichloride: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl)benzene-1,3-disulfonyl fluoride: Similar structure but with sulfonyl fluoride groups instead of sulfonyl chloride groups.
4-(2-Bromoethyl)benzene-1,3-disulfonyl bromide: Similar structure but with sulfonyl bromide groups instead of sulfonyl chloride groups.
Uniqueness
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is unique due to its combination of a bromoethyl group and two sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. The presence of both electrophilic and nucleophilic reactive sites allows for a wide range of chemical transformations, making it a valuable compound in various scientific fields.
Properties
CAS No. |
77713-08-7 |
|---|---|
Molecular Formula |
C8H7BrCl2O4S2 |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
4-(2-bromoethyl)benzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C8H7BrCl2O4S2/c9-4-3-6-1-2-7(16(10,12)13)5-8(6)17(11,14)15/h1-2,5H,3-4H2 |
InChI Key |
LIGKCAGAAWAVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)




![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)

![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
